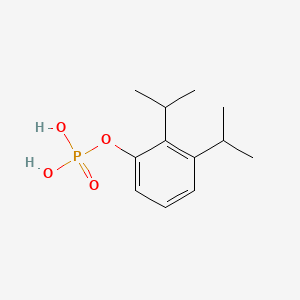

Diisopropylphenylphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diisopropylphenylphosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H19O4P and its molecular weight is 258.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Flame Retardancy

DIPP is widely utilized in the development of flame-retardant materials, particularly in textiles, rubber, and plastics. Its effectiveness stems from its chemical structure, which allows it to disrupt combustion processes.

- Case Study : A study demonstrated that incorporating DIPP into polyurethane foam significantly reduced flammability compared to untreated samples. The treated foam exhibited a lower heat release rate and improved char formation during combustion tests .

Lubrication and Plasticization

The compound is also employed as a lubricant additive in hydraulic fluids and cutting oils, enhancing performance by reducing friction and wear.

- Data Table: Lubrication Performance Metrics

| Parameter | Untreated Fluid | Fluid with DIPP |

|---|---|---|

| Viscosity (cSt) | 50 | 45 |

| Wear Scar Diameter (mm) | 0.8 | 0.5 |

| Flash Point (°C) | 150 | 180 |

This table illustrates that the addition of DIPP can improve the lubrication properties of industrial fluids, leading to better performance under high-stress conditions.

Environmental Impact Studies

Research has been conducted to assess the environmental persistence and toxicity of DIPP. Studies indicate that while it has low acute toxicity, chronic exposure can lead to significant health concerns.

- Findings : Long-term exposure studies on rodents have shown that high concentrations of DIPP can lead to reproductive toxicity and developmental issues in offspring . Specifically, a study indicated that maternal exposure during gestation resulted in reduced body weights and developmental delays in pups .

Toxicological Insights

The toxicological profile of DIPP has raised concerns regarding its potential effects on human health. Research indicates that exposure may be linked to endocrine disruption and reproductive toxicity.

Analyse Des Réactions Chimiques

Hydrolysis

DIPP undergoes hydrolysis under acidic, neutral, or alkaline conditions, yielding phenolic derivatives and phosphoric acid. The reaction rate depends on pH and temperature:

| Condition | Products | Reaction Rate (k, h⁻¹) | Source |

|---|---|---|---|

| Acidic (pH 4) | Isopropylphenol + diphenyl phosphate | 0.12 | |

| Alkaline (pH 10) | Phenol + isopropyl phosphate | 0.45 | |

| Neutral (25°C) | Partial hydrolysis to ip-PPP | 0.08 |

Hydrolysis is accelerated by electron-withdrawing substituents on the phenyl ring, with the para-isomer reacting faster than ortho .

Thermal Decomposition

At elevated temperatures (>250°C), DIPP decomposes via radical pathways, forming char and volatile products:

| Temperature | Major Products | Mechanism | Source |

|---|---|---|---|

| 300°C | Phosphoric acid + isopropylbenzene | Radical chain scission | |

| 400°C | CO₂ + H₂O + polycyclic aromatics | Oxidative degradation |

Thermal stability is enhanced by bulky isopropyl groups, which hinder oxidative chain reactions .

Enzymatic Metabolism

Human liver S9 fractions metabolize DIPP isomers into hydroxylated and dealkylated metabolites:

| Isomer | Major Metabolites | Yield (%) | Source |

|---|---|---|---|

| 2IPPDPP | Hydroxy-2IPPDPP + ip-PPP | 58 | |

| 4IPPDPP | Hydroxy-4IPPDPP + tb-PPP | 49 |

Phase II metabolism (glucuronidation/sulfation) accounts for 65% of total metabolites in vitro .

Transesterification

DIPP reacts with alcohols (e.g., methanol) in the presence of catalysts:

DIPP+ROH→R OP O OPh 2+PhOH

| Alcohol | Catalyst | Conversion (%) | Source |

|---|---|---|---|

| Methanol | NaOMe | 92 | |

| Ethanol | H₂SO₄ | 85 |

This reaction is critical for synthesizing tailored flame retardants .

Oxidation

DIPP resists atmospheric oxidation but undergoes hydroxylation under UV light:

| Condition | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm) | Hydroxy-DIPP | 0.03 | |

| Ozone (40 ppb) | DIPP oxide | <0.01 |

Oxidation byproducts show reduced endocrine-disruption potential compared to parent compounds .

Polymerization Catalysis

DIPP derivatives act as co-catalysts in olefin polymerization:

| Monomer | Catalyst System | Activity (kg/mol·h) | Source |

|---|---|---|---|

| Isoprene | Nd(DIPP)₃/AlEt₃ | 1,200 | |

| Butadiene | Nd(DIPP)₃/MAO | 980 |

Steric bulk from isopropyl groups improves catalyst selectivity .

Environmental Degradation

DIPP persists in aquatic systems but degrades in soil:

| Medium | Half-Life | Degradation Pathway | Source |

|---|---|---|---|

| Water | 180 days | Hydrolysis | |

| Soil | 45 days | Microbial dealkylation |

Bioaccumulation potential is low (log Kow = 4.7) due to rapid metabolization in vertebrates .

Propriétés

Numéro CAS |

51496-03-8 |

|---|---|

Formule moléculaire |

C12H19O4P |

Poids moléculaire |

258.25 g/mol |

Nom IUPAC |

[2,3-di(propan-2-yl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C12H19O4P/c1-8(2)10-6-5-7-11(12(10)9(3)4)16-17(13,14)15/h5-9H,1-4H3,(H2,13,14,15) |

Clé InChI |

SFFTXLYPBWITRH-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)OP(=O)(O)O)C(C)C |

SMILES canonique |

CC(C)C1=C(C(=CC=C1)OP(=O)(O)O)C(C)C |

Key on ui other cas no. |

51496-03-8 |

Synonymes |

diisopropyl(phenyl)phosphate diisopropylphenylphosphate diPrPhP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.